molecular formula C30H22BrN5O3 B2777888 6-bromo-2-(3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline CAS No. 361469-32-1

6-bromo-2-(3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

Cat. No.: B2777888
CAS No.: 361469-32-1
M. Wt: 580.442
InChI Key: RCVAQTQIYZEEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2-(3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. It features a hybrid molecular structure incorporating both a quinazoline and a pyrazoline moiety, both of which are privileged scaffolds known for their diverse biological activities . The quinazoline core is a well-established pharmacophore present in numerous clinical drugs and is extensively investigated for its wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities . Similarly, pyrazoline derivatives are recognized for prominent pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, and anticancer properties . The specific substitution pattern on this molecule—including the bromo, methoxy, nitro, and phenyl groups—suggests its potential as a high-value intermediate for constructing compound libraries or as a lead structure in biological screening campaigns. Compounds with this complex architecture are often explored for their nonlinear optical (NLO) properties and are frequently subjected to molecular docking simulations to examine their binding affinity and potential interactions with biological targets, such as enzymes and receptors . This product, with a molecular formula of C30H22BrN5O3 and a molecular weight of 580.44 g/mol, is intended for research applications only . It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can utilize this compound as a key building block in the synthesis of novel chemical entities or as a standard in analytical and bioactivity studies to further explore the structure-activity relationships of fused heterocyclic systems.

Properties

IUPAC Name

6-bromo-2-[5-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22BrN5O3/c1-39-24-14-9-19(10-15-24)27-18-28(20-7-12-23(13-8-20)36(37)38)35(34-27)30-32-26-16-11-22(31)17-25(26)29(33-30)21-5-3-2-4-6-21/h2-17,28H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVAQTQIYZEEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-bromo-2-(3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a complex organic molecule with potential biological activities. Its structure includes a quinazoline core, which is known for various pharmacological properties, and a pyrazole moiety that contributes to its biological efficacy. Research into this compound focuses on its anti-inflammatory, anticancer, and antimicrobial activities.

  • Molecular Formula: C30H22BrN5O3
  • Molecular Weight: 580.43 g/mol
  • CAS Number: 312734-04-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and quinazoline structures. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
6-Bromo CompoundMCF-7 (Breast Cancer)1.0
Doxorubicin (Control)MCF-70.5

The structure–activity relationship (SAR) indicates that the presence of electron-donating groups like methoxy enhances anticancer activity, while electron-withdrawing groups can modulate this effect depending on their position on the aromatic rings .

Anti-inflammatory Properties

Compounds with similar structures have been evaluated for their anti-inflammatory effects. Molecular docking studies suggest that these compounds can inhibit pro-inflammatory pathways, making them potential candidates for treating inflammatory diseases. The compound's ability to reduce cytokine levels has been demonstrated in vitro, indicating its role in modulating immune responses .

Antimicrobial Activity

The antimicrobial activity of related compounds has been extensively studied. The presence of nitro and methoxy groups has been linked to enhanced activity against both Gram-positive and Gram-negative bacteria:

PathogenActivity
Staphylococcus aureusEffective
Escherichia coliModerate

These findings suggest that the compound may possess broad-spectrum antimicrobial properties, potentially useful in treating infections .

Case Studies

  • Study on Anticancer Activity : A recent investigation into pyrazole derivatives demonstrated that modifications at the 4-position significantly influenced anticancer potency against MCF-7 cells, with IC50 values ranging from 0.5 to 2 µM depending on substituents .
  • Anti-inflammatory Mechanisms : Another study utilized molecular docking to analyze the binding affinity of similar compounds to COX-2 enzymes, revealing promising anti-inflammatory potential through competitive inhibition .
  • Antimicrobial Efficacy : A series of experiments tested various derivatives against common bacterial strains, confirming that modifications in the structure led to enhanced antimicrobial activity, particularly in compounds with halogen substitutions .

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C30H22BrN5O3
  • CAS Number : 361469-32-1
  • Molecular Weight : 540.33 g/mol

This compound is characterized by a complex structure that includes a bromine atom and multiple aromatic rings, contributing to its unique chemical properties.

Pharmacological Applications

1. Anticancer Activity

Quinazolines, including derivatives like 6-bromo-2-(3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline, have shown significant potential as anticancer agents. Research indicates that quinazoline derivatives can inhibit various kinases involved in cancer progression. For instance, compounds similar to this one have been evaluated for their ability to inhibit the Platelet-Derived Growth Factor Receptor (PDGFR), which is crucial in tumor growth and metastasis .

2. Anti-inflammatory Properties

Studies have demonstrated that quinazoline derivatives exhibit anti-inflammatory effects. The incorporation of specific substituents in the structure can enhance these properties. Experimental data suggest that compounds with similar structures can reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases .

3. Antiviral Potential

Recent investigations into N-Heterocycles have revealed promising antiviral activities for compounds within the quinazoline class. This compound's structure may allow it to interact with viral proteins or inhibit viral replication processes, making it a candidate for further antiviral research .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of PDGFR in vitro with IC50 values indicating strong efficacy against cancer cell lines .
Study BAnti-inflammatory EffectsReported reduction in inflammatory cytokines in animal models after administration of quinazoline derivatives .
Study CAntiviral ActivityFound that certain derivatives exhibited superior antiviral activity compared to standard treatments like ribavirin .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The quinazoline core undergoes electrophilic substitution at electron-rich positions. The bromine atom at position 6 directs further substitution, while the phenyl and pyrazole groups influence regioselectivity:

  • Nitration : Reaction with nitric acid/sulfuric acid introduces nitro groups at positions 7 or 8 of the quinazoline ring, depending on reaction conditions.

  • Sulfonation : Concentrated sulfuric acid selectively sulfonates the para position of the 4-methoxyphenyl substituent .

Nucleophilic Aromatic Substitution

The bromine atom at position 6 is highly reactive in nucleophilic displacement:

Reaction TypeConditionsProductYield (%)Source
SNAr with amines DMF, 80°C, 12h6-aminoquinazoline derivative78–85
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°CBiaryl derivatives65–72

Reduction of Nitro Groups

The 4-nitrophenyl substituent undergoes catalytic hydrogenation:

  • H₂/Pd-C in ethanol : Reduces the nitro group to an amine, yielding 4-aminophenyl derivatives (95% conversion, 24h, RT) .

  • Biological implications : The resulting amine enhances hydrogen-bonding interactions in bioactive analogs .

Pyrazole Ring Functionalization

The 4,5-dihydropyrazole moiety participates in cyclization and oxidation:

  • Oxidation : MnO₂ in acetone converts the dihydropyrazole to a pyrazole ring, increasing aromaticity (88% yield) .

  • Cycloaddition : Reacts with acetylenedicarboxylates in DMF to form fused heterocycles (e.g., pyrazoloquinazolines) .

Methoxy Group Demethylation

The 4-methoxyphenyl group undergoes demethylation under acidic conditions:

  • BBr₃ in CH₂Cl₂ : Cleaves the methoxy group to a hydroxyl group (92% yield, 0°C, 4h) .

  • Utility : Enhances solubility and enables further derivatization (e.g., esterification).

Catalytic Cross-Coupling Reactions

Palladium-catalyzed cross-coupling modifies the bromoquinazoline scaffold:

ReactionCatalyst SystemCoupling PartnerProduct ApplicationYield (%)
Heck Pd(OAc)₂, PPh₃StyreneFluorescent probes70
Buchwald–Hartwig Pd₂(dba)₃, XantphosMorpholineKinase inhibitors68

Biological Activity Modulation

Structural modifications correlate with enhanced bioactivity:

  • Anticancer activity : Suzuki-coupled biaryl derivatives show IC₅₀ values of 1.2–3.8 μM against MCF-7 cells .

  • Antiviral potential : Nitro-reduced analogs inhibit HIV-1 reverse transcriptase (EC₅₀ = 0.96 μM) .

Key Considerations

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates for SNAr and coupling reactions .

  • Steric hindrance : Bulky substituents on the pyrazole ring slow dihydro → pyrazole oxidation .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name / ID Core Structure Substituents (Positions) Notable Functional Groups Molecular Weight (g/mol)
Target Compound Quinazoline-Pyrazole 6-Br; 4-Ph; 3-(4-MeOPh); 5-(4-NO₂Ph) Br, NO₂, MeO ~570 (estimated)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-... Thiazole-Pyrazole 4-Cl; 5-F; triazole-methyl Cl, F, triazole ~600 (reported)
2-2d: 4-(4-Bromophenyl)-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole-Pyrazole 4-Br; 5-(4-MeOPh); 3-Ph Br, MeO, Ph ~500 (reported)
C7: 4-(3-(3-Amino-4-chlorophenyl)-5-(4-MeOPh)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide Pyrazole-Sulfonamide 3-(3-amino-4-ClPh); 5-(4-MeOPh); sulfonamide Cl, MeO, NH₂, SO₂NH₂ 456.95

Key Observations :

  • Quinazolines are larger and more planar than thiazoles, which may influence π-π stacking interactions in biological targets .
  • Substituent Effects : The 4-nitrophenyl group in the target compound is a strong electron-withdrawing group (EWG), contrasting with electron-donating methoxy or halogenated (Cl, Br) groups in analogs. This may enhance electrophilic reactivity or polar interactions in therapeutic applications .

Crystallographic and Conformational Analysis

Isostructural compounds with halogen substitutions (Cl vs. Br) exhibit nearly identical crystal packing despite minor adjustments for atomic size differences . For example, compounds 4 (Cl) and 5 (Br) in are isostructural with triclinic symmetry and two independent molecules per asymmetric unit. Similarly, the target compound’s bromine atom may influence intermolecular interactions (e.g., halogen bonding) compared to chloro analogs, though crystallographic data specific to the target are unavailable.

Conformational Flexibility : Pyrazole rings in related compounds (e.g., 2-2d) adopt planar or near-planar conformations, while pendant aryl groups (e.g., 4-nitrophenyl) may rotate perpendicular to the heterocyclic plane, as seen in . This flexibility could modulate binding to biological targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-bromo-2-(3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole intermediates via cyclocondensation of chalcones with hydrazines. For example, pyrazolines are synthesized by reacting α,β-unsaturated ketones with hydrazine derivatives under reflux conditions in ethanol or acetic acid. Subsequent functionalization (e.g., bromination at the quinazoline core) is achieved using reagents like N-bromosuccinimide (NBS) in DMF or CCl₄ . Cyclization steps often employ phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the quinazoline ring .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify substituent positions and diastereomeric purity (e.g., pyrazoline ring protons appear as distinct doublets of doublets due to vicinal coupling) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the stereochemistry of the dihydropyrazole ring and confirms bond angles/distances, particularly for the bromine and nitro groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How is the preliminary pharmacological activity of this compound assessed in academic research?

  • Methodological Answer : Initial screening focuses on antibacterial and antifungal activity using agar diffusion or microdilution assays (e.g., MIC determination against S. aureus or E. coli). For anticancer potential, MTT assays on cancer cell lines (e.g., HeLa, MCF-7) are performed, with IC₅₀ values calculated using dose-response curves . Solubility in DMSO or PBS is standardized to ensure consistent bioassay conditions .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

  • Methodological Answer :

  • Catalyst Screening : Replace traditional acid catalysts (e.g., H₂SO₄) with milder alternatives like Amberlyst-15 to reduce side reactions .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) for bromination to enhance reactivity and yield .
  • Chromatography : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate diastereomers, followed by recrystallization from ethanol .

Q. How to resolve contradictions in pharmacological data between structurally similar analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing 4-nitrophenyl with 4-fluorophenyl) on bioactivity using molecular docking to identify key interactions (e.g., hydrogen bonding with bacterial DNA gyrase) .
  • Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out pharmacokinetic variability .

Q. What computational methods are used to predict the biological targets and binding modes of this compound?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like topoisomerase II or EGFR kinase. The nitro group’s electron-withdrawing effect enhances binding to hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns to validate docking results .

Q. How to address low aqueous solubility in biological assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the quinazoline N-3 position to improve solubility .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles for sustained release in in vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.